CHPG Sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

CHPG Sodium salt primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups on the aromatic ring. These reactions can be facilitated by various nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like sodium hydroxide and potassium carbonate, which help in deprotonating the hydroxy group, making it more reactive towards nucleophiles .

Major Products

The major products formed from these reactions depend on the nucleophile used. For instance, using an amine as a nucleophile can result in the formation of amino-substituted derivatives, which may have different biological activities .

Scientific Research Applications

CHPG Sodium salt has a wide range of applications in scientific research:

Mechanism of Action

CHPG Sodium salt exerts its effects by selectively activating mGluR5. This activation leads to the modulation of various intracellular signaling pathways, including the ERK and Akt pathways. These pathways are involved in regulating cellular processes such as proliferation, differentiation, and survival . Additionally, this compound attenuates oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-hydroxyphenylglycine: This compound is similar to CHPG Sodium salt but lacks the sodium ion, which may affect its solubility and bioavailability.

MPEP (6-Methyl-2-(phenylethynyl)pyridine): A selective mGluR5 antagonist used to study the inhibitory effects on mGluR5.

Uniqueness

This compound is unique due to its high selectivity for mGluR5 and its ability to modulate specific signaling pathways involved in neuroprotection and anti-inflammatory responses. This makes it a valuable tool in both basic and applied research .

Biological Activity

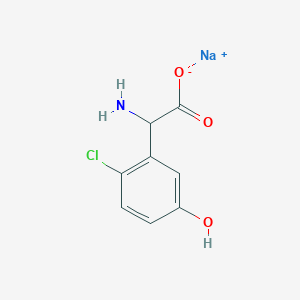

CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention in neuroscience due to its neuroprotective properties and its role in various signaling pathways that influence neuronal health and function.

- Molecular Formula : C₈H₈ClNNaO₃

- Molecular Weight : 223.59 Da

- Solubility : Water-soluble, facilitating its use in biological applications.

This compound primarily acts as an agonist at the mGluR5 receptor, mimicking the action of natural neurotransmitters. This interaction leads to:

- Activation of downstream signaling cascades.

- Modulation of neuronal firing and synaptic plasticity.

- Influencing gene expression related to neuroprotection.

The activation of mGluR5 by CHPG is associated with the enhancement of the ERK and Akt signaling pathways, which are crucial for cell survival and growth under stress conditions, such as oxidative stress and inflammation .

Neuroprotective Properties

This compound has been shown to exert significant neuroprotective effects in both in vitro and in vivo studies:

-

Traumatic Brain Injury (TBI) Protection :

- In vitro studies demonstrated that CHPG reduces lactate dehydrogenase (LDH) release and neuronal apoptosis following mechanical injury. The apoptotic rate decreased from 28.9% in TBI groups to 11.4% with CHPG treatment .

- In vivo experiments indicated that administration of CHPG significantly reduced lesion volume and neuronal damage after TBI, highlighting its protective role against brain injuries .

- Oxidative Stress and Inflammation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Primary Activity | Unique Features |

|---|---|---|---|

| CHPG | High | mGluR5 Agonist | Directly potentiates NMDA-induced depolarization |

| AP3 | Moderate | mGluR Agonist | Selective for other mGluR subtypes |

| BCH | Moderate | mGluR Agonist | Non-selective across multiple mGluR subtypes |

| 3-Hydroxyphenylglycine | Moderate | mGluR Agonist | Less potent than CHPG |

This compound is distinguished by its specificity for mGluR5, making it a valuable tool in neuroscience research.

Study on Neuroprotection Against TBI

A notable study investigated the effects of CHPG on TBI models. The findings revealed that:

- Pre-treatment with CHPG reduced neuronal apoptosis significantly.

- Enhanced activation of ERK and Akt was observed post-injury, suggesting a mechanism through which CHPG exerts its protective effects .

Microglial Activation Study

Another study explored how CHPG influences microglial cells. It was found that:

- CHPG treatment led to increased shedding of microvesicles from microglia, which were internalized by neurons, affecting their response to toxic insults .

- The presence of miRNA146a in these microvesicles indicated a potential pathway through which microglia may modulate neuronal health during inflammatory responses .

Properties

IUPAC Name |

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZZIISUUINJT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.